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molecular formula C8H4F3NOS B1301037 4-(Trifluoromethylthio)phenyl isocyanate CAS No. 24032-84-6

4-(Trifluoromethylthio)phenyl isocyanate

Cat. No. B1301037
M. Wt: 219.19 g/mol
InChI Key: NYQSIHZNEJCZKX-UHFFFAOYSA-N
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Patent
US07354933B2

Procedure details

5.12 ml of triethylamine and 2.8 g of methyl α-aminoisobutyrate hydrochloride are added to a solution of 4 g of 4-trifluoromethylsulfanylphenyl isocyanate in 40 ml of toluene, under an inert atmosphere of argon at a temperature in the region of 20° C. The mixture thus obtained is refluxed for 24 hours and then cooled to a temperature in the region of 20° C. The reaction mixture is concentrated to dryness under reduced pressure and the residue obtained is taken up in ethyl ether and filtered. 5.3 g of 5,5-dimethyl-3-(4-trifluoromethylsulfanylphenyl)-imidazolidine-2,4-dione are thus obtained, the characteristics of which product are as follows:
Quantity
5.12 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl.[NH2:9][C:10]([CH3:16])([CH3:15])[C:11](OC)=[O:12].[F:17][C:18]([S:21][C:22]1[CH:27]=[CH:26][C:25]([N:28]=[C:29]=[O:30])=[CH:24][CH:23]=1)([F:20])[F:19]>C1(C)C=CC=CC=1.C(OCC)C>[CH3:16][C:10]1([CH3:15])[NH:9][C:29](=[O:30])[N:28]([C:25]2[CH:24]=[CH:23][C:22]([S:21][C:18]([F:20])([F:17])[F:19])=[CH:27][CH:26]=2)[C:11]1=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
5.12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.8 g
Type
reactant
Smiles
Cl.NC(C(=O)OC)(C)C
Name
Quantity
4 g
Type
reactant
Smiles
FC(F)(F)SC1=CC=C(C=C1)N=C=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC1(C(N(C(N1)=O)C1=CC=C(C=C1)SC(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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